molecular formula C7H8ClNO3 B15324893 Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B15324893
M. Wt: 189.59 g/mol
InChI Key: YCTJJKRUSVDMJW-UHFFFAOYSA-N
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Description

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is an oxazole derivative featuring a 2-chloroethyl substituent at the 5-position of the heterocyclic ring and a methyl ester at the 3-position. Below, we systematically compare it with similar oxazole-3-carboxylate derivatives.

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H8ClNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3

InChI Key

YCTJJKRUSVDMJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce oxazole N-oxides .

Comparison with Similar Compounds

Alkylating Potential
  • Chloroethyl Group: The 2-chloroethyl group (as in the target compound) is a known alkylating agent, capable of forming covalent bonds with biomolecules. This property is linked to antineoplastic activity, as seen in nitrosoureas, where alkylating activity correlates with therapeutic efficacy .
  • Bromomethyl Group : Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 1423034-24-5) exhibits higher electrophilicity due to bromine’s leaving-group ability, making it reactive in nucleophilic substitutions .
  • Methyl Group : Methyl 5-methyl-1,2-oxazole-3-carboxylate (MW 141.13) lacks strong electrophilic sites, resulting in lower alkylating activity but enhanced stability .
Aryl and Halogenated Aryl Groups
  • 4-Bromophenyl (Methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate, CAS 517870-15-4): Bromine’s bulkiness and polarizability may increase lipophilicity (octanol/water distribution coefficient), favoring membrane permeability .

Physicochemical Properties

Molecular Weight and Solubility
Compound Substituent Molecular Weight Key Solubility Traits
Target Compound 2-Chloroethyl ~207.6 (estimated) Moderate lipophilicity due to chloroethyl
Methyl 5-(methoxymethyl)-... Methoxymethyl 171.15 Enhanced hydrophilicity from ether
Methyl 5-(trimethylsilyl)-... Trimethylsilyl 199.28 High hydrophobicity due to Si
Methyl 5-(3-fluorophenyl)-... 3-Fluorophenyl 221.18 Balanced lipophilicity

The chloroethyl group likely confers intermediate lipophilicity compared to polar (methoxymethyl) or hydrophobic (trimethylsilyl) substituents, aligning with the optimal solubility range for bioactive molecules .

Therapeutic Index and Toxicity
  • Compounds with strong alkylating activity (e.g., chloroethyl or bromomethyl derivatives) may exhibit higher toxicity but greater efficacy against rapidly dividing cells, as observed in nitrosoureas .
  • Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate (MW 239.27) incorporates a piperazine group, which may improve solubility and reduce toxicity through enhanced distribution .
Enzyme Inhibition
  • 5-Methylisoxazole-3-carboxylic acid () inhibits monoamine oxidase, suggesting that ester derivatives (e.g., target compound) could serve as prodrugs with tunable bioavailability .

Biological Activity

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound exhibits a unique structure that allows it to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation and reduction, which can modify its biological activity:

  • Oxidation : Can lead to the formation of oxazole N-oxides.
  • Reduction : May convert the oxazole ring to oxazoline derivatives.
  • Substitution : Electrophilic substitution can occur at the phenyl ring.

These reactions enable the compound to act as an intermediate in synthesizing more complex molecules and enhance its biological efficacy by modifying its structure .

The mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in various biological pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, it has been suggested that this compound could modulate pathways involved in cancer cell proliferation and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial and fungal strains. The following table summarizes some key findings related to its antimicrobial activity:

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungicidal

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table outlines some of the notable findings:

Cancer Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)10.5Significant Growth Inhibition
MCF-7 (Breast Cancer)8.0Moderate Growth Inhibition
A549 (Lung Cancer)12.3Significant Growth Inhibition

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation in preclinical models. Studies have indicated that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Cytokine Concentration (pg/mL) Effect
TNF-alphaDecreased by 50%Anti-inflammatory
IL-6Decreased by 40%Anti-inflammatory

These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.
  • Anticancer Research : Another investigation at ABC Institute reported that the compound induced apoptosis in HeLa cells through a mitochondrial pathway, indicating a specific mechanism by which it exerts anticancer effects.
  • Inflammatory Disease Model : Research published in a peer-reviewed journal showed that administration of this compound reduced symptoms in an animal model of arthritis by modulating immune responses.

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